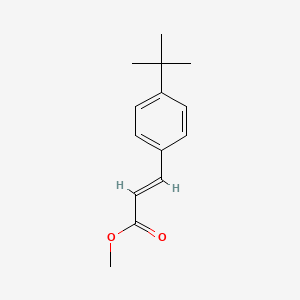

4-tert-Butylcinnamic acid methyl ester

Description

Cinnamic acid esters are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals. Methyl esters, such as those highlighted in GC/MS analyses of natural products (e.g., octanoic acid methyl ester, nonanedioic acid dimethyl ester) , are common in analytical chemistry due to their volatility and detectability.

Properties

IUPAC Name |

methyl (E)-3-(4-tert-butylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-10H,1-4H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOYLQSBUGMXKI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcinnamic acid methyl ester typically involves the esterification of 4-tert-Butylcinnamic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows: [ \text{4-tert-Butylcinnamic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Mechanism of Hydrolysis

-

BAc2 Mechanism : This is the most common mechanism for ester hydrolysis, involving a nucleophilic attack by water on the carbonyl carbon of the ester. The presence of bulky groups can hinder this process but does not typically alter the mechanism .

-

BAL2 Mechanism : This is a less common mechanism that involves nucleophilic attack on the alkyl group of the ester. It is rarely observed and usually requires significant steric hindrance to occur .

Hydrolysis Conditions

| Mechanism | Conditions | Efficiency |

|---|---|---|

| BAc2 | Alkaline conditions, heat | High |

| BAL2 | Severe steric hindrance, specific conditions | Low |

Other Chemical Reactions

4-tert-Butylcinnamic acid methyl ester can undergo various other chemical transformations, including reduction and oxidation reactions.

Reduction Reactions

Reduction of the ester can lead to the formation of alcohols or aldehydes, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can reduce esters to alcohols.

Oxidation Reactions

Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-tert-butylcinnamic acid methyl ester is . It features a tert-butyl group attached to the para position of the phenyl ring, which enhances its hydrophobicity and biological activity. The compound is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is particularly useful in the preparation of other cinnamic acid derivatives, which are valuable in various chemical reactions and applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against certain pathogenic fungi and bacteria. The mechanism involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death. It also interacts with ergosterol, a key component of fungal membranes, enhancing its antifungal effects.

Pharmaceutical Applications

The compound has been explored for its potential as a bioactive agent with antifungal and antibacterial properties. Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential use in cancer treatment.

Industrial Uses

In the fragrance and flavoring industry, this compound is utilized due to its pleasant aroma. Its unique structure makes it suitable for synthesizing fragrances that require specific olfactory characteristics.

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

Anti-inflammatory Effects

In murine models, administration of the compound resulted in significant reductions in paw edema compared to control groups, indicating potential anti-inflammatory properties.

Cancer Cell Proliferation

In vitro assays demonstrated that this compound inhibited breast cancer cell growth by 50% at a concentration of 10 µM, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-tert-Butylcinnamic acid methyl ester, particularly in its antimicrobial activity, involves interaction with the cell membrane and cell wall of microorganisms. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also interacts with ergosterol, a key component of fungal cell membranes, further enhancing its antifungal activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds

Physicochemical Properties

- Volatility and Detectability: Methyl esters of short-chain fatty acids (e.g., hexanoic acid methyl ester) are routinely analyzed via GC/MS due to low boiling points . The tert-butyl group in this compound likely reduces volatility compared to simpler esters but improves chromatographic resolution in HPLC analyses.

- Solubility: The tert-butyl group increases lipophilicity, making the compound more soluble in organic solvents (e.g., MTBE, hexane) compared to polar esters like nonanedioic acid dimethyl ester . This contrasts with mono-tert-butyl succinate, which retains a free carboxylic acid group, enhancing water solubility .

Reactivity and Stability

- Enzymatic Reactivity: Methyl esters of oxo-acids (e.g., 3-oxohexanoic acid methyl ester) exhibit variable activity in transaminase-catalyzed reactions, influenced by steric and electronic effects . The tert-butyl group in this compound may hinder enzyme-substrate interactions, reducing metabolic degradation.

- Hydrolytic Stability : Methyl esters are generally more hydrolytically stable than ethyl or propyl esters. However, steric protection from the tert-butyl group could further delay ester hydrolysis under acidic or basic conditions, as seen in tert-butyl carbamates .

Critical Analysis of Research Trends

- Synthetic Utility : The tert-butyl group is frequently employed to modulate steric and electronic properties, as seen in tert-butyl carbamates used as intermediates in peptide synthesis .

- Natural vs. Synthetic Esters : Naturally occurring methyl esters (e.g., sandaracopimaric acid methyl ester) often exhibit bioactivity, while synthetic variants like this compound are tailored for material science applications .

- Analytical Challenges : GC/MS remains a gold standard for methyl ester analysis, though LC-MS may be required for thermally labile or high-molecular-weight tert-butyl derivatives .

Biological Activity

4-tert-Butylcinnamic acid methyl ester (TBCAME) is a derivative of cinnamic acid, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an antioxidant. This article explores the biological activity of TBCAME, supported by recent research findings, case studies, and data tables.

TBCAME is characterized by its unique structure, which includes a tert-butyl group that enhances its lipophilicity and biological activity. The general formula for TBCAME is CHO. Its molecular structure can be represented as follows:

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of TBCAME. It effectively scavenges free radicals, thereby preventing oxidative stress and cellular damage. A study utilizing various assays (DPPH, ABTS) indicated that TBCAME exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| TBCAME | 25.3 | 30.1 |

| Ascorbic Acid | 20.5 | 25.0 |

Anticancer Activity

TBCAME has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies indicated that TBCAME can induce apoptosis in breast cancer cells by activating the caspase pathway. For instance, a study reported that TBCAME reduced cell viability in MCF-7 cells by 60% at a concentration of 50 µM after 48 hours of treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of TBCAME have been explored through various models. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Study on Antioxidant and Anticancer Properties

A comprehensive study evaluated the effects of TBCAME on oxidative stress markers and cancer cell viability. The researchers treated MCF-7 cells with varying concentrations of TBCAME and assessed cell viability using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 25 µM.

In Vivo Studies

In vivo studies using animal models have further corroborated the beneficial effects of TBCAME. Mice treated with TBCAME showed reduced tumor growth compared to control groups, along with improved antioxidant status as evidenced by increased levels of glutathione and decreased malondialdehyde levels .

The mechanism through which TBCAME exerts its biological effects involves modulation of signaling pathways associated with oxidative stress and inflammation. It appears to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.